Amredobresib

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

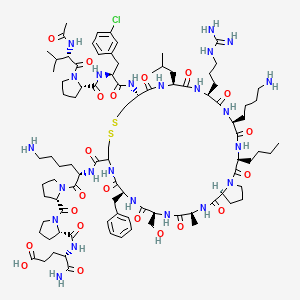

These proteins, including bromodomain-containing protein 2, bromodomain-containing protein 3, bromodomain-containing protein 4, and bromodomain testis-specific protein, play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails . Amredobresib is under clinical development for the treatment of various cancers, including diffuse large B-cell lymphoma, NUT-midline carcinoma, small cell lung cancer, metastatic castration-resistant prostate cancer, and colorectal cancer .

Métodos De Preparación

The synthesis of Amredobresib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and are typically disclosed in patents and scientific publications. Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity while ensuring cost-effectiveness and scalability .

Análisis De Reacciones Químicas

Amredobresib undergoes various chemical reactions, primarily focusing on its interaction with bromodomains. It inhibits the binding of bromodomains to acetylated lysines on histone H3 and H4, thereby regulating gene transcription . The compound is stable under standard laboratory conditions and does not undergo significant oxidation, reduction, or substitution reactions under these conditions . The major products formed from its reactions are typically the result of its interaction with target proteins, leading to the inhibition of gene transcription .

Aplicaciones Científicas De Investigación

Amredobresib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of BET proteins in gene regulation. In biology, it helps elucidate the mechanisms of epigenetic regulation and chromatin remodeling. In medicine, this compound is being investigated for its therapeutic potential in treating various cancers, including acute myeloid leukemia, multiple myeloma, and solid tumors . Its ability to inhibit BET proteins makes it a valuable compound for studying the epigenetic regulation of gene expression and its implications in cancer and other diseases .

Mecanismo De Acción

Amredobresib exerts its effects by inhibiting the interaction between bromodomains and acetylated lysines on histone tails. This inhibition prevents the recruitment of BET proteins to chromatin, thereby disrupting the transcriptional machinery and leading to the downregulation of oncogenes and other genes involved in cell proliferation and survival . The molecular targets of this compound include bromodomain-containing protein 2, bromodomain-containing protein 3, bromodomain-containing protein 4, and bromodomain testis-specific protein . The pathways involved in its mechanism of action include the inhibition of transcriptional elongation and the disruption of chromatin remodeling .

Comparación Con Compuestos Similares

Amredobresib is unique among BET inhibitors due to its high selectivity and potency. It selectively inhibits BET family members and is highly potent against bromodomain-containing protein 4, with an IC50 value of 5 ± 3 nM for bromodomain-containing protein 4 bromodomain 1 and 41 ± 30 nM for bromodomain-containing protein 4 bromodomain 2 . Similar compounds include JQ1, I-BET762, and OTX015, which also target BET proteins but may differ in their selectivity, potency, and pharmacokinetic properties . This compound’s unique chemical structure and high selectivity make it a valuable tool for studying BET protein function and developing targeted therapies for cancer .

Propiedades

Número CAS |

1610044-98-8 |

|---|---|

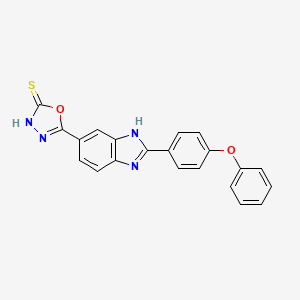

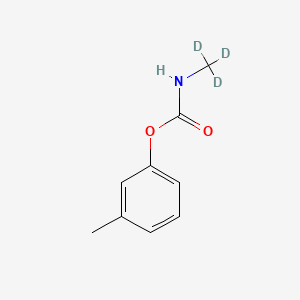

Fórmula molecular |

C26H29N9 |

Peso molecular |

467.6 g/mol |

Nombre IUPAC |

6-[1-benzyl-6-(4-methylpiperazin-1-yl)benzimidazol-2-yl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |

InChI |

InChI=1S/C26H29N9/c1-18-30-31-26-24(27-2)28-22(17-34(18)26)25-29-21-10-9-20(33-13-11-32(3)12-14-33)15-23(21)35(25)16-19-7-5-4-6-8-19/h4-10,15,17H,11-14,16H2,1-3H3,(H,27,28) |

Clave InChI |

JLUUVUUYIXBDCG-UHFFFAOYSA-N |

SMILES canónico |

CC1=NN=C2N1C=C(N=C2NC)C3=NC4=C(N3CC5=CC=CC=C5)C=C(C=C4)N6CCN(CC6)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)

![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)